molecular formula C28H26ClNO5 B12010141 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one CAS No. 489416-77-5

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12010141
CAS No.: 489416-77-5
M. Wt: 492.0 g/mol
InChI Key: LFCLULPTFCUJDX-SHHOIMCASA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzyloxy and chlorophenyl intermediates, followed by their coupling under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and development.

Properties

CAS No.

489416-77-5

Molecular Formula

C28H26ClNO5

Molecular Weight

492.0 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H26ClNO5/c1-18-16-22(35-17-19-6-4-3-5-7-19)12-13-23(18)26(31)24-25(20-8-10-21(29)11-9-20)30(14-15-34-2)28(33)27(24)32/h3-13,16,25,31H,14-15,17H2,1-2H3/b26-24+

InChI Key

LFCLULPTFCUJDX-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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